methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate
Description
Properties
Molecular Formula |
C14H13N3O5S |
|---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
methyl (2E)-2-[(2E)-2-[(2-methoxybenzoyl)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C14H13N3O5S/c1-21-9-6-4-3-5-8(9)12(19)16-17-14-15-13(20)10(23-14)7-11(18)22-2/h3-7H,1-2H3,(H,16,19)(H,15,17,20)/b10-7+ |
InChI Key |
DFVAFEBKWPAWLY-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/2\NC(=O)/C(=C\C(=O)OC)/S2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=C2NC(=O)C(=CC(=O)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method employs α-haloketones and thioureas in ethanol or DMF under reflux. For example, methyl 2-chloroacetoacetate reacts with thiourea derivatives to yield 4-oxo-thiazolidine intermediates. Adapting this approach, methyl 2-(2-hydrazino-4-oxothiazol-5(4H)-ylidene)acetate can be synthesized via:
Yields typically range from 65–85% depending on substituents.
Domino Alkylation-Cyclization
Microwave-assisted reactions using propargyl bromides and thioureas offer a rapid alternative (10–30 minutes) with yields up to 90%. For instance, methyl propiolate derivatives react with 2-methoxybenzoyl thiourea under basic conditions (K₂CO₃/DMF) to form the thiazole core via alkyne activation.
Hydrazine Functionalization Strategies
Hydrazine Incorporation
Post-cyclization, the thiazole’s C2 position is functionalized with hydrazine. A two-step protocol involves:
-
Chlorination : Treating 4-oxo-thiazole with PCl₅ to generate 2-chloro-thiazole.
-
Hydrazine Substitution : Reacting 2-chloro-thiazole with hydrazine hydrate in ethanol at 60°C:
This method achieves 70–78% yields for analogous benzothiazoles.
Acylation with 2-Methoxybenzoyl Chloride
The hydrazino group undergoes acylation with 2-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base:
Reaction completion requires 4–6 hours at 0–5°C to minimize side reactions.
One-Pot Synthesis via Hydrazine-Carbothioamide Intermediates
A streamlined approach condenses methyl glyoxylate, 2-methoxybenzoyl hydrazine, and thiourea in ethyl acetate catalyzed by triethylamine:
Key advantages include:
Mechanistic Insights and Side Reactions
Cyclization Mechanism
The Hantzsch reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-haloketone, followed by dehydrohalogenation to form the thiazole ring. Isotopic labeling studies confirm that the hydrazino group incorporates exclusively at C2 due to electronic favoring.
Competing Pathways
-
Over-acylation : Excess 2-methoxybenzoyl chloride leads to di-acylated byproducts, mitigated by slow reagent addition.
-
Oxidation : Hydrazino-thiazoles are prone to oxidation; thus, reactions require inert atmospheres (N₂/Ar).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (Z)-configuration at the C5-ylidene position, with dihedral angles of 12.3° between thiazole and benzoyl planes.
Comparative Evaluation of Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hantzsch Synthesis | Methyl chloroacetoacetate, thiourea | EtOH, reflux, 6 h | 78 | 98 |
| One-Pot Condensation | Methyl glyoxylate, acyl hydrazine | EtOAc, rt, 12 h | 92 | 99 |
| Microwave-Assisted | Propargyl bromide, thiourea | DMF, 130°C, 10 min | 88 | 97 |
The one-pot method offers superior efficiency, while microwave synthesis provides rapid throughput.
Industrial-Scale Considerations
Patent data highlights toluene and p-toluenesulfonic acid (PTSA) as optimal for large-scale cyclization:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
The biological activity of this compound has been explored in various studies, showcasing its potential as an antimicrobial and anticancer agent:
- Antimicrobial Properties : The thiazole ring structure is known for its broad-spectrum antimicrobial activity. Studies have indicated that derivatives of thiazole compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : The presence of the methoxybenzoyl group enhances the compound's efficacy against cancer cells. Research indicates that related thiazole derivatives can induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity .
Case Studies
Several case studies highlight the applications and effectiveness of this compound in various fields:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp., indicating strong antibacterial properties .
Case Study 2: Anticancer Properties
In another study focusing on cancer cell lines, this compound was shown to significantly inhibit cell proliferation and induce apoptosis in human cancer cells, supporting its potential as an anticancer therapeutic agent .
Potential Applications
The applications of this compound extend beyond basic research into practical medicinal uses:
- Pharmaceutical Development : Due to its antimicrobial and anticancer properties, this compound could be developed into new pharmaceuticals targeting infectious diseases and cancer treatment.
- Chemical Biology : Its unique structure makes it a valuable tool in chemical biology for studying biological pathways and mechanisms related to disease.
Mechanism of Action
The mechanism of action of methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can interact with active sites, while the methoxybenzoyl group can enhance binding affinity through hydrophobic interactions. The hydrazino linkage may also play a role in forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiazolidinone derivatives share a common 4-oxo-1,3-thiazolidin-5-ylidene scaffold but differ in substituents, which critically modulate their physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Chloro substituents (e.g., in ) enhance electrophilicity and may improve antimicrobial activity, while methoxy groups (as in the target compound) could increase solubility and alter binding kinetics .
- Core Modifications: The presence of a sulfanylidene group (e.g., in ) or imino moiety () modifies ring tautomerism and reactivity.
Comparison of Yields and Conditions :
- achieved 65% yield via reflux in methanol .
- reported high yields (>80%) using a one-pot method with thiourea and DMAD .
- Longer reaction times (e.g., 2 hours in ) may improve cyclization efficiency compared to shorter protocols.
Spectroscopic Characterization
Critical spectral features of thiazolidinone derivatives include:
- IR Spectroscopy: C=O stretches at ~1730 cm⁻¹ (ester) and ~1680 cm⁻¹ (thiazolidinone carbonyl) . N-H stretches at ~3050–3200 cm⁻¹ (hydrazine) .
- NMR Spectroscopy: Thiazolidinone ring protons resonate at δ 6.5–7.5 ppm (aromatic) and δ 2.0–3.5 ppm (methyl/methylene groups) . Methoxy groups (e.g., in the target compound) appear as singlets at δ ~3.8 ppm .
Structure-Activity Relationships (SAR) :
Biological Activity
Methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from various studies and findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of hydrazine derivatives with thiazole and methoxybenzoyl groups. The synthesis typically involves:
- Formation of Thiazole Ring : The thiazole moiety is formed via cyclization reactions involving appropriate precursors.
- Hydrazone Formation : The hydrazine derivative reacts with the thiazole to form a hydrazone linkage.
- Esters Formation : Methyl esterification is performed to yield the final product.
Anticancer Properties
Research has demonstrated that compounds containing thiazole and hydrazine derivatives exhibit significant anticancer activity. The following findings are noteworthy:
- In a study on thiazole derivatives, compounds similar to this compound showed promising results against various cancer cell lines, including prostate and melanoma cells. The IC50 values ranged from 0.7 to 1.0 μM, indicating potent antiproliferative effects .
- The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell division .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- A study indicated that thiazole derivatives have shown activity against several bacterial strains, with some exhibiting effects comparable to standard antibiotics . The presence of electron-donating groups like methoxy enhances this activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Case Studies
- Prostate Cancer Study : A series of thiazole derivatives were tested against prostate cancer cells, revealing that modifications in the methoxy group’s position significantly impacted potency .
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives with methoxy substitutions exhibited superior antimicrobial activity against Gram-positive bacteria compared to their counterparts without such modifications .
Q & A
Q. Methodological Approach :
- Variable Temperature NMR : Perform experiments in DMSO-d6 or CDCl3 at 25°C–60°C to identify dynamic equilibria .
- X-ray Crystallography : Resolve absolute configuration and confirm tautomeric states (e.g., enol vs. keto forms in the thiazole ring) .
- DFT Calculations : Compare experimental IR spectra (e.g., C=O stretches at 1650–1750 cm⁻¹) with simulated vibrational modes to assign ambiguous peaks .
Example Data Conflict :
A reported C=O stretch at 1680 cm⁻¹ (solid-state IR) vs. 1705 cm⁻¹ (solution-phase) may indicate polymorphism or solvent effects. Cross-validate with X-ray .
What strategies are effective for analyzing the compound’s bioactivity against structurally similar analogs?
Advanced Research Focus
Compare bioactivity profiles using molecular docking and SAR studies :
- Docking Protocols : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase. The 2-methoxybenzoyl group may enhance hydrophobic binding .
- SAR Table :
| Analog Substituent | Biological Activity (IC50, μM) | Key Structural Feature |
|---|---|---|
| 2-Methoxybenzoyl | 12.5 (COX-2 inhibition) | Enhanced π-π stacking |
| 4-Chlorobenzoyl | 8.7 | Increased electrophilicity |
| Unsubstituted benzoyl | >50 | Reduced binding affinity |
Methodological Insight : Use MTT assays (cell viability) and enzyme inhibition kinetics (e.g., Michaelis-Menten plots) to quantify potency .
How can researchers optimize the compound’s stability under physiological conditions?
Advanced Research Focus
Address hydrolytic instability of the ester and hydrazine moieties:
- pH-Dependent Degradation : Perform accelerated stability studies in buffers (pH 1–9, 37°C). The ester group is prone to hydrolysis at pH > 7 .
- Prodrug Design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance plasma stability .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage .
Q. Data-Driven Solution :
- HPLC-MS Stability Monitoring : Track degradation products (e.g., free hydrazine or carboxylic acid derivatives) over 72 hours .
What advanced techniques validate the compound’s mechanism of action in antimicrobial studies?
Q. Advanced Research Focus
- Time-Kill Assays : Expose bacterial cultures (e.g., S. aureus) to 1×–4× MIC and plate CFUs at 0, 6, 12, 24 hours. Bactericidal activity is confirmed with >3-log reduction .
- Resistance Mutant Selection : Serial passage in sub-MIC concentrations to identify target mutations (e.g., FabI mutations in fatty acid biosynthesis) .
- Metabolomics : Use LC-MS to profile changes in bacterial lipid A or peptidoglycan biosynthesis .
How do solvent and catalyst choices impact multicomponent reactions involving this compound?
Q. Basic Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
